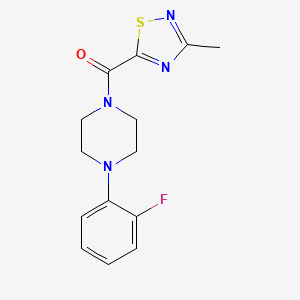

(4-(2-Fluorophényl)pipérazin-1-yl)(3-méthyl-1,2,4-thiadiazol-5-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(2-Fluorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

Target of Action

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound acts as an inhibitor of ENTs. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor

Biochemical Pathways

The compound affects the biochemical pathways involving ENTs. ENTs are involved in the transport of nucleosides across the cell membrane, which are essential for nucleotide synthesis. By inhibiting ENTs, the compound can disrupt these pathways and potentially affect cellular functions that depend on nucleotide synthesis .

Result of Action

The compound’s action results in reduced uridine uptake in cells expressing ENT1 and ENT2 . This could potentially lead to a decrease in nucleotide synthesis and disrupt cellular functions that depend on it.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Fluorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives.

Coupling Reactions: The final step involves coupling the piperazine and thiadiazole moieties under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the thiadiazole moiety.

Reduction: Reduction reactions can occur, especially at the carbonyl group.

Substitution: The fluorophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4-Phenylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone

- (4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone

Uniqueness

(4-(2-Fluorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms often enhance metabolic stability and binding affinity, making this compound potentially more effective in its applications compared to its analogs.

Activité Biologique

The compound (4-(2-Fluorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

This molecule consists of a piperazine ring substituted with a 2-fluorophenyl group and a thiadiazole moiety, which are critical for its biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds featuring similar structural motifs exhibit significant anticancer activities. For instance, derivatives containing the piperazine and thiadiazole moieties have been shown to induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (4-(2-Fluorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone | MCF-7 | 12.5 | Induction of apoptosis |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative | HepG2 | 10.0 | Cell cycle arrest |

| (4-(4-Fluorobenzyl)piperazin-1-yl)(2-trifluoromethyl)methanone | A549 | 0.2 | Caspase activation |

The compound's efficacy against the MCF-7 breast cancer cell line was notable, with an IC50 value indicating potent cytotoxicity. The mechanism involves the induction of apoptosis and cell cycle arrest at various phases, particularly in the S and G2/M phases.

The proposed mechanism of action for this compound includes:

- Apoptosis Induction : The compound increases the Bax/Bcl-2 ratio, promoting apoptotic pathways in cancer cells.

- Cell Cycle Arrest : It disrupts normal cell cycle progression, leading to accumulation in specific phases.

Research indicates that similar compounds with modifications on the piperazine ring enhance their affinity for target proteins involved in tumor growth regulation.

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is significantly influenced by their structural components. Modifications on the phenyl and thiadiazole rings can lead to variations in potency:

Table 2: Structure-Activity Relationship Observations

| Modification | Observed Effect |

|---|---|

| Addition of electron-withdrawing groups (e.g., F) | Increased potency against MCF-7 cells |

| Replacement of methyl with ethyl group on piperazine | Two-fold increase in cytotoxicity |

| Substitution at para-position with hydrophilic groups | Enhanced solubility and bioavailability |

These observations suggest that careful structural modifications can optimize the compound's therapeutic potential.

Case Studies

A recent study evaluated the anticancer effects of several thiadiazole-based compounds in vitro. Among these, the compound under discussion demonstrated significant cytotoxicity against both MCF-7 and HepG2 cell lines. The study reported an IC50 value of 12.5 µM for MCF-7 cells and noted that treatment led to increased levels of caspase 9, indicating activation of apoptotic pathways .

Another investigation focused on compounds similar to (4-(2-Fluorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone revealed that substituting different groups on the piperazine ring could enhance selectivity towards cancerous cells over normal cells .

Propriétés

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-(3-methyl-1,2,4-thiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4OS/c1-10-16-13(21-17-10)14(20)19-8-6-18(7-9-19)12-5-3-2-4-11(12)15/h2-5H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNVHAUQWULPJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.